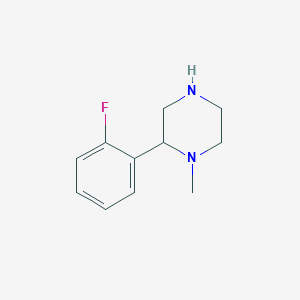

2-(2-Fluorophenyl)-1-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluorophenyl)-1-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the piperazine ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is suggested that it may interact with its targets in a manner similar to other indole derivatives . These compounds are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that indole derivatives can participate in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(2-Fluorophenyl)-1-methylpiperazine may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as the curcumin analog ef-24, involve reactions like hydroxylation and reduction .

Result of Action

It is known that indole derivatives can exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-methylpiperazine typically involves the reaction of 2-fluoroaniline with 1-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates, which are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

2-(2-Chlorophenyl)-1-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

2-(2-Bromophenyl)-1-methylpiperazine: Contains a bromine atom in place of fluorine.

2-(2-Iodophenyl)-1-methylpiperazine: Features an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-1-methylpiperazine imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its halogenated counterparts. These characteristics make it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

2-(2-Fluorophenyl)-1-methylpiperazine (2-FPMP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the significant findings related to its biological activity, including its receptor interactions, enzyme inhibition, and potential therapeutic applications.

- Chemical Formula : C11H15FN2

- Molecular Weight : 196.25 g/mol

- Structure : The compound features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

2-FPMP acts primarily as a modulator of various receptor systems and enzymes. Its structure allows it to interact with multiple biological targets, leading to various pharmacological effects.

Receptor Interactions

- Dopamine Receptors : 2-FPMP has shown affinity for dopamine receptors, particularly D2-like receptors. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly the 5-HT2C subtype, indicating its potential role in mood regulation and anxiety disorders.

Enzyme Inhibition

Research has demonstrated that 2-FPMP exhibits inhibitory activity against several key enzymes:

- Monoamine Oxidase (MAO) : It has been identified as a reversible inhibitor of MAO-B with an IC50 value of approximately 0.65 µM, indicating its potential use in treating depression and neurodegenerative diseases .

- Acetylcholinesterase (AChE) : The compound shows significant AChE inhibition with an IC50 value around 4.32 µM, suggesting possible applications in Alzheimer's disease treatment .

Study on MAO Inhibition

A study evaluated various N-methyl-piperazine derivatives, including 2-FPMP. The results indicated that while it exhibited moderate MAO-B inhibition, modifications to the piperazine ring could enhance potency. For instance, derivatives with additional fluorine atoms showed improved selectivity and potency against MAO-B .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 2-FPMP | 0.65 | - |

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

Anticancer Activity

In another study focusing on anticancer properties, compounds derived from piperazine scaffolds were tested against various cancer cell lines (MCF7 and others). Results indicated that certain derivatives of piperazine exhibited significant cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug. The presence of the fluorophenyl group was noted to enhance the cytotoxicity against cancer cells .

Summary of Biological Activities

- Antidepressant Potential : Through MAO inhibition.

- Neuroprotective Effects : Via dopamine receptor modulation.

- Anticancer Activity : Demonstrated through cytotoxicity against multiple cancer cell lines.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGAOYPBFQQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.